molecular formula C9H8N2O2 B3354727 2-Methyl-8-nitroindolizine CAS No. 60891-78-3

2-Methyl-8-nitroindolizine

Cat. No.: B3354727
CAS No.: 60891-78-3
M. Wt: 176.17 g/mol
InChI Key: RVNQZWLKCLWQOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-nitroindolizine typically involves the quaternization of isomeric 2-methylnitropyridines by alpha-halo ketones, followed by cyclization . This method is efficient and yields the desired product in good quantities. The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, which facilitates the formation of the indolizine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-8-nitroindolizine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-Methyl-8-aminoindolizine.

    Reduction: Formation of 2-Methyl-8-aminoindolizine.

    Substitution: Formation of various substituted indolizine derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-8-nitroindolizine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-8-nitroindolizine is unique due to the presence of both the methyl group at the 2-position and the nitro group at the 8-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-8-nitroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-5-9-8(11(12)13)3-2-4-10(9)6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNQZWLKCLWQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344937
Record name 2-Methyl-8-nitroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60891-78-3
Record name 2-Methyl-8-nitroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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